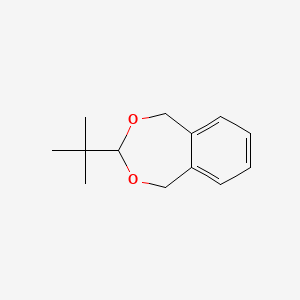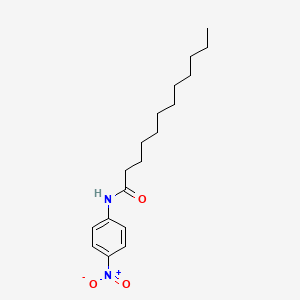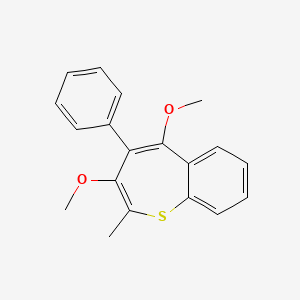
3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine is an organic compound belonging to the class of benzothiepines. This compound features a benzene ring fused with a thiepine ring, which is a seven-membered ring containing a sulfur atom. The presence of methoxy groups and a phenyl group adds to its unique chemical structure, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a benzene derivative, the introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The thiepine ring can be formed through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, Friedel-Crafts alkylation, and other advanced organic synthesis methods are employed. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone or aldehyde groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from ketones or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.
2,6-Dimethoxy-1,4-benzoquinone: Contains methoxy groups and a quinone structure.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Another methoxy-substituted benzene derivative.
Uniqueness
3,5-Dimethoxy-2-methyl-4-phenyl-1-benzothiepine is unique due to its benzothiepine core structure, which distinguishes it from other methoxy-substituted compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
72262-60-3 |
|---|---|
Formule moléculaire |
C19H18O2S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
3,5-dimethoxy-2-methyl-4-phenyl-1-benzothiepine |
InChI |
InChI=1S/C19H18O2S/c1-13-18(20-2)17(14-9-5-4-6-10-14)19(21-3)15-11-7-8-12-16(15)22-13/h4-12H,1-3H3 |
Clé InChI |
XEYMFRWDQRFDPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2=CC=CC=C2S1)OC)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


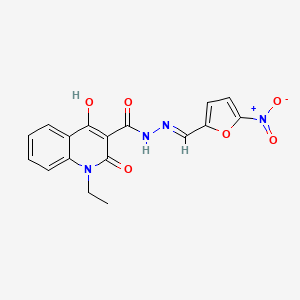
![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
silane](/img/structure/B14456542.png)
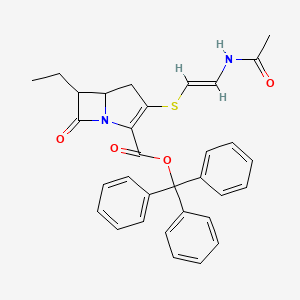
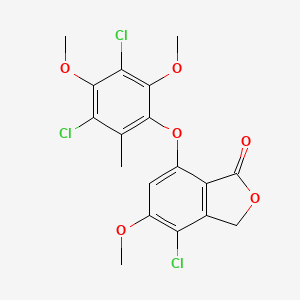
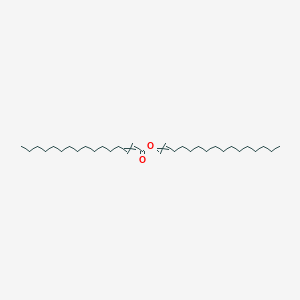
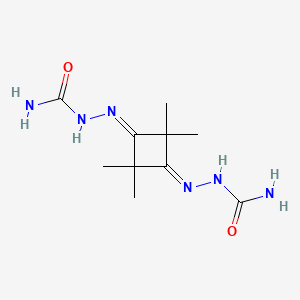
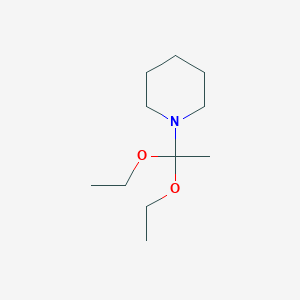
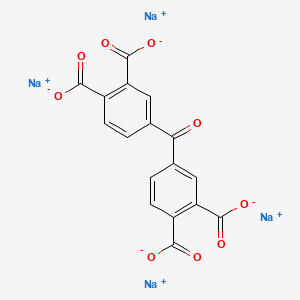

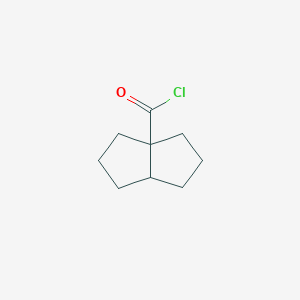
![ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate](/img/structure/B14456591.png)
